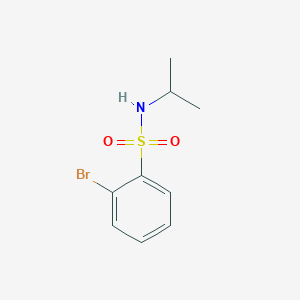

2-Bromo-N-isopropylbenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2S/c1-7(2)11-14(12,13)9-6-4-3-5-8(9)10/h3-7,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWYLDFIXPXTZGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428965 | |

| Record name | 2-Bromo-N-isopropylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951883-94-6 | |

| Record name | 2-Bromo-N-isopropylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-N-isopropylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-N-isopropylbenzenesulfonamide is a key structural motif and a versatile building block in medicinal chemistry and drug discovery. The sulfonamide functional group is a bioisostere of the amide bond, offering improved metabolic stability and altered physicochemical properties that can enhance the pharmacokinetic and pharmacodynamic profile of drug candidates. The presence of the bromine atom on the aromatic ring provides a reactive handle for further synthetic transformations, such as cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthetic pathway to 2-Bromo-N-isopropylbenzenesulfonamide, including a detailed mechanistic analysis and field-proven experimental protocols.

Synthesis Pathway Overview

The synthesis of 2-Bromo-N-isopropylbenzenesulfonamide is most efficiently achieved through a two-step process. The first step involves the preparation of the key intermediate, 2-bromobenzenesulfonyl chloride, from a readily available starting material, 2-bromoaniline. The subsequent step is the nucleophilic substitution reaction of the sulfonyl chloride with isopropylamine to yield the target sulfonamide.

Caption: Overall synthetic workflow for 2-Bromo-N-isopropylbenzenesulfonamide.

Part 1: Synthesis of 2-Bromobenzenesulfonyl Chloride

The synthesis of the crucial intermediate, 2-bromobenzenesulfonyl chloride, is achieved via a diazotization of 2-bromoaniline followed by a sulfonyl chlorination reaction.[1]

Experimental Protocol

Step 1: Diazotization of 2-Bromoaniline

-

In a suitable reaction vessel, a mixture of 2-bromoaniline (1.0 eq), hydrochloric acid (4.0 eq), and water is prepared and cooled to a temperature between -5 °C and 0 °C with vigorous stirring.

-

A solution of sodium nitrite (1.0-1.1 eq) in water is added dropwise to the aniline suspension, maintaining the temperature below 0 °C.

-

Following the addition of sodium nitrite, an aqueous solution of zinc chloride (1.0-1.2 eq) is added dropwise, keeping the temperature between 0 °C and 5 °C.

-

The resulting precipitate, the zinc chloride diazonium salt, is collected by filtration.

-

The filter cake is washed sequentially with dilute acid and a small amount of ice-cold methanol and then dried to yield the solid diazonium salt.[1]

Step 2: Sulfonyl Chlorination

-

Thionyl chloride (2.0 eq) is added dropwise to water and the solution is cooled to approximately 0 °C.

-

A catalytic amount of cuprous chloride is added, and the mixture is further cooled to -5 °C.

-

The previously prepared diazonium salt is added portion-wise to the solution, maintaining the temperature between -5 °C and 0 °C.

-

The reaction is allowed to proceed overnight at this temperature.

-

Upon completion, the reaction mixture is extracted multiple times with ethyl acetate.

-

The combined organic layers are washed successively with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by crystallization to afford pure 2-bromobenzenesulfonyl chloride.[1]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Yield (%) |

| 2-Bromobenzenesulfonyl Chloride | C₆H₄BrClO₂S | 255.52 | Slightly yellow crystalline powder | ~82% |

Part 2: Synthesis of 2-Bromo-N-isopropylbenzenesulfonamide

The formation of the sulfonamide bond is achieved through the reaction of 2-bromobenzenesulfonyl chloride with isopropylamine. This is a classic example of nucleophilic substitution at a sulfonyl center.[1] A base, such as triethylamine, is employed to neutralize the hydrochloric acid generated during the reaction.

Experimental Protocol

This protocol is adapted from a similar procedure for the synthesis of 2-bromo-N-phenethylbenzenesulfonamide.

Materials:

-

2-Bromobenzenesulfonyl chloride

-

Isopropylamine

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromobenzenesulfonyl chloride (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

-

Addition of Amine and Base: In a separate flask, prepare a solution of isopropylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM. Add this solution dropwise to the cooled solution of the sulfonyl chloride.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure 2-Bromo-N-isopropylbenzenesulfonamide.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Bromo-N-isopropylbenzenesulfonamide | C₉H₁₂BrNO₂S | 278.16 |

Mechanistic Insights

The formation of a sulfonamide from a sulfonyl chloride and an amine proceeds through a nucleophilic substitution mechanism, which is analogous to the nucleophilic acyl substitution of carboxamides.

Caption: Simplified mechanism of sulfonamide formation.

The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of isopropylamine on the electrophilic sulfur atom of 2-bromobenzenesulfonyl chloride. This leads to the formation of a transient tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a chloride ion as the leaving group and forming the stable sulfonamide product. The hydrochloric acid byproduct is neutralized by the triethylamine present in the reaction mixture, forming triethylammonium chloride.

Conclusion

This technical guide provides a robust and detailed pathway for the synthesis of 2-Bromo-N-isopropylbenzenesulfonamide. By following the outlined experimental protocols and understanding the underlying reaction mechanisms, researchers and drug development professionals can confidently produce this valuable chemical intermediate for their research and development endeavors. The provided synthesis route is scalable and utilizes readily available starting materials, making it a practical approach for laboratory-scale synthesis.

References

- CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents.

Sources

Physicochemical properties of 2-Bromo-N-isopropylbenzenesulfonamide

An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-N-isopropylbenzenesulfonamide

For the modern researcher, scientist, and drug development professional, a comprehensive understanding of a molecule's physicochemical properties is the bedrock of successful innovation. It is the bridge between a chemical structure on paper and a tangible, effective, and safe chemical entity. This guide provides a detailed exploration of 2-Bromo-N-isopropylbenzenesulfonamide, a compound of interest in medicinal chemistry and organic synthesis.

As a Senior Application Scientist, my objective is not merely to present data but to provide a causal, field-tested narrative. We will delve into the "why" behind the "how," offering a self-validating framework for the experimental determination of this molecule's core properties. This document is structured to be a practical and authoritative resource, empowering you to not only understand this specific sulfonamide but also to apply these principles to your own research endeavors.

Molecular Identity and Structural Characteristics

2-Bromo-N-isopropylbenzenesulfonamide is a substituted aromatic sulfonamide. Its structure, featuring a bromine atom ortho to the sulfonamide group on the benzene ring and an isopropyl substituent on the nitrogen atom, dictates its unique chemical behavior and physical attributes.

| Property | Value | Source(s) |

| IUPAC Name | 2-Bromo-N-isopropylbenzenesulfonamide | N/A |

| CAS Number | 951883-94-6 | [1][2] |

| Molecular Formula | C₉H₁₂BrNO₂S | [1][2] |

| Molecular Weight | 278.16 g/mol | [2] |

| Chemical Structure | (Image of structure) | N/A |

The presence of the electron-withdrawing sulfonyl group and the bromine atom influences the electron density of the aromatic ring. The N-H proton of the sulfonamide is acidic due to the strong electron-withdrawing nature of the adjacent sulfonyl group.[3][4] This acidity is a critical factor in its solubility in basic solutions and its potential for hydrogen bonding.

Synthesis and Reactivity

The synthesis of 2-Bromo-N-isopropylbenzenesulfonamide typically follows a standard nucleophilic substitution pathway. The primary method involves the reaction of 2-bromobenzenesulfonyl chloride with isopropylamine in the presence of a base or using an excess of the amine to neutralize the hydrochloric acid byproduct.[5] This is a variation of the well-established Hinsberg test for distinguishing primary, secondary, and tertiary amines.[4]

The bromine atom on the aromatic ring can be a site for further functionalization through reactions like Suzuki-Miyaura coupling, allowing for the creation of more complex molecular architectures.[6] The sulfonamide group itself is generally stable, though it can be cleaved under strong basic conditions.[7]

Melting Point: A Criterion for Purity and Identity

The melting point is a fundamental physical property that provides a quick and effective assessment of a compound's purity.[8] For a crystalline solid, a sharp melting range (typically 0.5-1.0°C) is indicative of high purity, while impurities tend to depress and broaden the melting range.[8] While the specific melting point for 2-Bromo-N-isopropylbenzenesulfonamide is not widely reported, it can be experimentally determined using the capillary method, which is considered a standard technique.[9]

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the standard procedure for determining the melting point range of a solid organic compound using a modern melting point apparatus.[10]

Objective: To determine the temperature range over which 2-Bromo-N-isopropylbenzenesulfonamide transitions from a solid to a liquid.

Materials:

-

2-Bromo-N-isopropylbenzenesulfonamide (finely powdered)

-

Melting point capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and in the form of a fine powder.[9] If necessary, grind the crystalline sample using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample should be approximately 2-3 mm high.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): To save time, first perform a rapid heating to get an approximate melting point.[8] Set a fast ramp rate (e.g., 10-20°C/min).

-

Accurate Determination: Allow the apparatus to cool. Insert a new capillary tube. Set the starting temperature to at least 20°C below the approximate melting point found in the previous step.

-

Heating Rate: Use a slow heating rate of 1-2°C per minute to ensure thermal equilibrium.

-

Observation: Observe the sample through the magnifying eyepiece.

-

Record Temperatures:

-

Record the temperature at which the first drop of liquid appears (the initial melting point).

-

Record the temperature at which the entire sample has turned into a clear liquid (the final melting point).

-

-

Repeat: Conduct at least two more careful determinations to ensure the results are consistent.

Logical Workflow for Melting Point Determination

Caption: Workflow for accurate melting point determination.

Solubility Profile: Guiding Formulation and Reaction Conditions

Solubility is a critical parameter that influences everything from reaction solvent choice to bioavailability in drug development. The "like dissolves like" principle is a useful starting point, where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[11] 2-Bromo-N-isopropylbenzenesulfonamide has both polar (sulfonamide group) and non-polar (brominated benzene ring, isopropyl group) characteristics, suggesting it will have limited solubility in water but better solubility in organic solvents.

The acidic nature of the sulfonamide N-H proton means that the compound's solubility will be significantly enhanced in aqueous basic solutions (e.g., 5% NaOH) due to the formation of a water-soluble salt.[4][12]

Experimental Protocol: Qualitative Solubility Testing

This protocol provides a systematic approach to determining the solubility of an organic compound in various solvents.[13][14]

Objective: To qualitatively assess the solubility of 2-Bromo-N-isopropylbenzenesulfonamide in a range of common laboratory solvents.

Materials:

-

2-Bromo-N-isopropylbenzenesulfonamide

-

Small test tubes

-

Spatula

-

Solvents: Water, Diethyl Ether, 5% aq. HCl, 5% aq. NaOH, 5% aq. NaHCO₃, Concentrated H₂SO₄

Procedure:

-

Initial Test: Place approximately 25 mg of the compound into a small test tube.

-

Solvent Addition: Add 0.75 mL of the solvent in small portions (e.g., 0.25 mL at a time).

-

Mixing: After each addition, shake the test tube vigorously for at least 60 seconds.[14]

-

Observation: Observe if the solid dissolves completely. If it does, the compound is considered "soluble." If it remains undissolved, it is "insoluble."

-

Systematic Testing: Follow the flowchart below, proceeding to the next solvent only if the compound is insoluble in the previous one.

-

Acid/Base Confirmation: If the compound dissolves in 5% NaOH, add 5% HCl dropwise to the solution. The reappearance of a precipitate confirms the presence of an acidic functional group.[12]

Solubility Testing Workflow

Caption: Systematic workflow for qualitative solubility testing.

Acidity Constant (pKa): Quantifying Ionization

The pKa is a quantitative measure of a compound's acidity in solution. For a sulfonamide like 2-Bromo-N-isopropylbenzenesulfonamide, the pKa value corresponds to the dissociation of the proton from the sulfonamide nitrogen. This value is crucial for predicting the compound's ionization state at a given pH, which in turn affects its solubility, lipophilicity, and biological activity. Strong linear correlations have been shown between the equilibrium bond lengths within the sulfonamide group and their aqueous pKa values.[15]

Methodology: pKa Determination using Liquid Chromatography

A modern and efficient method for determining the pKa of sulfonamides involves using reversed-phase liquid chromatography (LC) with a photodiode array (PDA) detector.[16][17] This technique relates the change in the compound's retention time on the LC column to the pH of the mobile phase.

Principle: The retention of an ionizable compound on a reversed-phase column is dependent on its ionization state. The neutral form is more retained, while the ionized form is less retained. By measuring the retention factor (k) at various mobile phase pH values, a sigmoidal curve is generated, from which the pKa can be calculated.

Abbreviated Protocol:

-

Prepare Mobile Phases: A series of buffered mobile phases (e.g., acetonitrile-water mixtures) are prepared across a range of pH values.[17]

-

LC Analysis: The compound is injected and analyzed using the different pH mobile phases.

-

Data Collection: The retention time is recorded for each pH. The retention factor (k) is calculated.

-

Data Plotting: The retention factor (k) is plotted against the pH of the mobile phase.

-

pKa Determination: The data is fitted to a sigmoidal curve. The pH at the inflection point of the curve corresponds to the pKa of the compound.[18]

Spectroscopic Profile

Spectroscopic analysis provides a detailed fingerprint of the molecule, confirming its structure and identity.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons (in the 7.5-8.2 ppm region), a multiplet for the CH group of the isopropyl moiety, a doublet for the two methyl groups of the isopropyl substituent, and a signal for the acidic N-H proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR would display distinct peaks for each unique carbon atom in the molecule, including the aromatic carbons, the isopropyl carbons, and the carbon atom bonded to the bromine.

-

IR (Infrared) Spectroscopy: The IR spectrum is valuable for identifying functional groups. Key expected absorption bands include strong S=O stretching vibrations for the sulfonyl group (typically around 1350 cm⁻¹ and 1150 cm⁻¹) and a band for the N-H stretch.[7]

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in nearly a 1:1 ratio) for the molecular ion peak [M]+ and bromine-containing fragment ions.

Potential Applications and Significance

Substituted benzenesulfonamides are a well-established class of compounds with a broad range of biological activities, famously including antibacterial agents (sulfa drugs).[19] The incorporation of a bromine atom and lipophilic groups can modulate a compound's activity and pharmacokinetic properties. 2-Bromo-N-isopropylbenzenesulfonamide serves as a valuable building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications, such as enzyme inhibitors or receptor modulators.[6]

Conclusion

This guide has provided a comprehensive technical overview of the key physicochemical properties of 2-Bromo-N-isopropylbenzenesulfonamide. By integrating established chemical principles with detailed, actionable experimental protocols, we have constructed a framework for the thorough characterization of this molecule. For researchers and developers, this understanding is not academic; it is the essential foundation for optimizing synthetic routes, designing effective formulations, and ultimately, unlocking the full potential of novel chemical entities.

References

- thinkSRS.com.

- University of Calgary.

- Westlab Canada. (2023-05-08). Measuring the Melting Point.

- Unknown.

- Unknown. Experiment: Solubility of Organic & Inorganic Compounds.

- SSERC.

- Scribd. Experiment 1. Solubility of Organic Compounds.

- PubMed. Reactions of benzenesulfonohydrazides and benzenesulfonamides with hydrogen chloride or hydrogen bromide in acetic acid.

- ASTM. (2023-04-25). E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals.

- Chemistry For Everyone. (2025-02-11). How To Determine Solubility Of Organic Compounds?. YouTube.

- SciELO.

- Unknown. Organic Chemistry – Specific Name Reactions.

- Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- PubMed Central (PMC), NIH. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry.

- SciELO.

- ResearchGate. (2025-08-06).

- JoVE. (2023-04-30). Amines to Sulfonamides: The Hinsberg Test.

- PubMed Central. (2019-05-29). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths.

- Chemical Science (RSC Publishing). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths.

- NCERT. Amines.

- Smolecule. 2-bromo-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide.

- LabSolu. 2-Bromo-N-isopropylbenzenesulfonamide.

- ECHEMI. Benzenesulfonamide, 2-bromo-N,N-diethyl-.

- PrepChem.com. Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide.

- SynQuest Laboratories. CAS 951883-94-6 | 8669-9-31 | MDL MFCD09800949 | 2-Bromo-N-isopropylbenzenesulfonamide.

- Chemsrc. (2025-08-24). 2-Bromobenzenesulfonamide | CAS#:92748-09-9.

- BCD Chem. (2025-01-21).

- ResearchGate. Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides.

- Reddit. (2023-02-10).

- LabSolu. 2-Bromo-N-(3-methoxypropyl)benzenesulfonamide.

- Vulcanchem. 2-Bromo-N,3-dimethylbenzene-1-sulfonamide () for sale.

- PubChem. 2-Bromo-N-isopropylbenzamide | C10H12BrNO | CID 2057512.

- PubChem. 2-bromo-N-(4,5-dimethylisoxazol-3-Yl)-N-(methoxymethyl)benzenesulfonamide.

- PubChem, NIH. 2-Bromo-N-phenylpropionamide | C9H10BrNO | CID 99113.

- NIH. (2024-07-11). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147.

- Benchchem. A Comprehensive Technical Guide to the Physical Properties of 2-Bromo-3-nitrobenzoic Acid.

- Sigma-Aldrich. 2-Bromo-2-methylpropionamide 97 7462-74-0.

- NIST WebBook. Benzene, (2-bromopropyl)-.

- BLD Pharm. 951885-17-9|2-Bromo-N-butylbenzenesulfonamide.

- SpectraBase. 2-Bromopropylbenzene.

- BLD Pharm. 778592-06-6|5-Bromo-N-isopropyl-2-methoxybenzenesulfonamide.

- BLD Pharm. 683739-37-9|2-Bromo-N-phenylbenzenesulfonamide.

- ChemicalBook. (2025-07-14).

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. CAS 951883-94-6 | 8669-9-31 | MDL MFCD09800949 | 2-Bromo-N-isopropylbenzenesulfonamide | SynQuest Laboratories [synquestlabs.com]

- 3. kvmwai.edu.in [kvmwai.edu.in]

- 4. Video: Amines to Sulfonamides: The Hinsberg Test [jove.com]

- 5. prepchem.com [prepchem.com]

- 6. Buy 2-bromo-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide | 1060246-37-8 [smolecule.com]

- 7. 2-Bromo-N,3-dimethylbenzene-1-sulfonamide () for sale [vulcanchem.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. thinksrs.com [thinksrs.com]

- 10. westlab.com [westlab.com]

- 11. youtube.com [youtube.com]

- 12. www1.udel.edu [www1.udel.edu]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. chem.ws [chem.ws]

- 15. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 16. scielo.br [scielo.br]

- 17. scielo.br [scielo.br]

- 18. researchgate.net [researchgate.net]

- 19. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-N-isopropylbenzenesulfonamide (CAS 951883-94-6)

This guide provides a comprehensive technical overview of 2-Bromo-N-isopropylbenzenesulfonamide, a benzenesulfonamide derivative with significant potential in medicinal chemistry and drug discovery. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, synthesis, and potential therapeutic applications.

Chemical Identity and Physicochemical Properties

2-Bromo-N-isopropylbenzenesulfonamide is a synthetic organic compound characterized by a benzenesulfonamide core structure with a bromine substituent at the 2-position of the benzene ring and an isopropyl group attached to the sulfonamide nitrogen.

| Property | Value | Source |

| CAS Number | 951883-94-6 | SynQuest Laboratories |

| Molecular Formula | C₉H₁₂BrNO₂S | SynQuest Laboratories |

| Molecular Weight | 278.16 g/mol | SynQuest Laboratories |

| IUPAC Name | 2-bromo-N-(propan-2-yl)benzene-1-sulfonamide | N/A |

| Canonical SMILES | CC(C)NS(=O)(=O)c1ccccc1Br | N/A |

Synthesis and Purification

The synthesis of 2-Bromo-N-isopropylbenzenesulfonamide is logically achieved through the nucleophilic substitution reaction between 2-bromobenzenesulfonyl chloride and isopropylamine. This reaction is a standard and widely employed method for the formation of N-substituted sulfonamides.

Caption: Synthetic pathway for 2-Bromo-N-isopropylbenzenesulfonamide.

Rationale for Synthetic Approach

The choice of 2-bromobenzenesulfonyl chloride as the starting material is dictated by the desired substitution pattern on the final product. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles like the amino group of isopropylamine. A base is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Detailed Experimental Protocol (Representative)

The following is a representative protocol based on general methods for sulfonamide synthesis. Optimization of reaction conditions may be necessary to achieve high yields and purity.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromobenzenesulfonyl chloride (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1-1.2 equivalents) or pyridine, to the solution and cool the mixture to 0 °C in an ice bath.

-

Nucleophilic Addition: Slowly add isopropylamine (1.0-1.1 equivalents) to the stirred solution. The reaction is often exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a period of 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

-

Work-up: Upon completion, the reaction mixture is typically washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[2]

Analytical Characterization (Predicted)

¹H NMR Spectroscopy

-

Aromatic Protons: A complex multiplet pattern in the range of 7.0-8.0 ppm corresponding to the four protons on the disubstituted benzene ring.

-

Isopropyl Group (CH): A septet or multiplet in the range of 3.0-4.0 ppm, coupled to the six methyl protons.

-

Isopropyl Group (CH₃): A doublet in the range of 1.0-1.5 ppm, due to coupling with the single methine proton.

-

Sulfonamide Proton (NH): A broad singlet that may be exchangeable with D₂O, its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (120-140 ppm), including the carbon attached to the bromine and the carbon attached to the sulfonyl group.

-

Isopropyl Group (CH): A signal in the range of 40-50 ppm.

-

Isopropyl Group (CH₃): A signal in the range of 20-25 ppm.

Infrared (IR) Spectroscopy

-

N-H Stretch: A peak in the region of 3200-3400 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Peaks in the region of 2850-3100 cm⁻¹.

-

S=O Stretch (Asymmetric and Symmetric): Two strong absorption bands characteristic of sulfonamides, typically found around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.

-

C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): The mass spectrum would be expected to show a molecular ion peak. Due to the presence of bromine, there will be two characteristic peaks of nearly equal intensity, one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope, at m/z values corresponding to the molecular weight of the compound with each isotope.

Potential Applications in Drug Discovery

Benzenesulfonamide derivatives are a well-established class of compounds with a wide range of therapeutic applications.[3] A US patent suggests that benzenesulfonamide compounds, including those structurally related to 2-Bromo-N-isopropylbenzenesulfonamide, have potential as modulators of voltage-gated sodium channels. This activity makes them promising candidates for the treatment of neurological disorders such as epilepsy.

Caption: Potential mechanism of action and therapeutic application.

The bromine atom at the 2-position can serve as a handle for further synthetic modifications, such as cross-coupling reactions, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. This makes 2-Bromo-N-isopropylbenzenesulfonamide a valuable building block in the design and synthesis of novel therapeutic agents.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 2-Bromo-N-isopropylbenzenesulfonamide is not publicly available. Therefore, it is imperative to handle this compound with the caution appropriate for a novel chemical entity. General safety precautions for handling sulfonamides and aromatic bromo compounds should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

The starting material, 2-bromobenzenesulfonyl chloride, is corrosive and causes severe skin burns and eye damage.[4] It is crucial to assume that 2-Bromo-N-isopropylbenzenesulfonamide may also possess irritant or harmful properties.

References

-

Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. (2024-07-11). National Institutes of Health. [Link]

-

2-Bromo-N-phenylpropionamide | C9H10BrNO | CID 99113. PubChem. [Link]

-

2-bromo-N-(4,5-dimethylisoxazol-3-Yl)-N-(methoxymethyl)benzenesulfonamide. PubChem. [Link]

-

Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. (2023-11-04). PubMed. [Link]

- Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof.

-

Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020-11-25). ACS Publications. [Link]

-

3 - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019-09-18). National Institutes of Health. [Link]

-

Visible-Light Photoinduced Charge-Transfer Complex Promoted the Ring Opening of N-Alkyl-4-Piperidinols - Supporting Information. ACS Publications. [Link]

-

3.9 Sulfonamides – Nursing Pharmacology. WisTech Open. [Link]

-

Synthesis of 2-bromo-N-methylbenzenesulfinamide. PrepChem.com. [Link]

-

Figure. A few biologically active sulfonamide derivatives. ResearchGate. [Link]

-

How can I protection an alkyldiamine with bromobenzene sulfonyl chloride?. (2014-10-10). ResearchGate. [Link]

-

(PDF) Biological activities of sulfonamides. (2025-08-08). ResearchGate. [Link]

-

Sulfonamides. MSD Manual Consumer Version. [Link]

-

What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Cleveland Clinic. [Link]

-

Synthesis, Biological Evaluation, and Structure–Activity Relationships of Novel Substituted N-Phenyl Ureidobenzenesulfonate Derivatives Blocking Cell Cycle Progression in S-Phase and Inducing DNA Double-Strand Breaks. National Institutes of Health. [Link]

-

Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PubMed. [Link]

-

C3H7Br CH3CHBrCH3 2-bromopropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl bromide 1-H nmr explaining spin-spin coupling for line splitting. doc brown's advanced organic chemistry revision notes. [Link]

-

N-1 Substituted sulphonamides. Pharmacy 180. [Link]

- Process for preparation of lacosamide and some N-benzyl-propanamide intermediate derivatives.

-

Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. (2021-11-13). MDPI. [Link]

-

Propane, 2-bromo-. NIST WebBook. [Link]

-

Sulfonamides: Classification, mode of action, uses and structure activity relationship of the following. pharmacy180. [Link]

-

infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram. doc brown's advanced organic chemistry revision notes. [Link]

Sources

- 1. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]

Spectroscopic analysis of 2-Bromo-N-isopropylbenzenesulfonamide (NMR, IR, Mass Spec)

An In-depth Spectroscopic Guide to 2-Bromo-N-isopropylbenzenesulfonamide for Advanced Research

This technical guide provides a comprehensive analysis of 2-Bromo-N-isopropylbenzenesulfonamide, a molecule of interest in medicinal chemistry and materials science. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to provide a detailed structural elucidation. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific rationale for its interpretation.

Introduction: The Molecular Blueprint

2-Bromo-N-isopropylbenzenesulfonamide (C₉H₁₂BrNO₂S, Molecular Weight: 278.16 g/mol ) is a substituted aromatic sulfonamide.[1][2] The structural confirmation of such molecules is paramount, ensuring purity, verifying synthetic outcomes, and forming the basis for further research and development. Spectroscopic analysis provides an unambiguous confirmation of the molecular structure by probing the nuclear and electronic environments of the atoms and the vibrational modes of the chemical bonds. This guide synthesizes data from ¹H NMR, ¹³C NMR, IR, and MS to create a cohesive and self-validating analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclei

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By measuring the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

In ¹H NMR, the chemical shift (δ), integration, and spin-spin coupling multiplicity of proton signals provide a detailed map of the molecule.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-N-isopropylbenzenesulfonamide in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Processing: Process the Free Induction Decay (FID) with an appropriate window function and perform a Fourier transform. Phase and baseline correct the spectrum and integrate the signals.

Data Interpretation and Insights

The structure of 2-Bromo-N-isopropylbenzenesulfonamide suggests a complex pattern for the aromatic protons due to the ortho-disubstitution, and characteristic signals for the N-isopropyl group.

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) |

| Aromatic (H-3/4/5/6) | 7.4 - 8.2 | Multiplet (m) | 4H | N/A |

| N-H | 5.0 - 6.0 | Doublet (d) | 1H | ~7-8 Hz |

| Isopropyl CH | 3.5 - 4.0 | Multiplet (m) | 1H | ~7 Hz |

| Isopropyl CH₃ | 1.1 - 1.3 | Doublet (d) | 6H | ~7 Hz |

Causality Behind the Observations:

-

Aromatic Region: The four protons on the benzene ring are chemically non-equivalent and couple with each other, resulting in a complex multiplet. The electron-withdrawing nature of both the sulfonyl group and the bromine atom shifts these protons downfield (to a higher ppm value).

-

Isopropyl Group: The six methyl protons (CH₃) are equivalent and are split by the single adjacent methine proton (CH), resulting in a doublet according to the n+1 rule (1+1=2).[3] Conversely, the methine proton is split by the six equivalent methyl protons, theoretically producing a septet (6+1=7), which often appears as a multiplet.[3] The typical coupling constant between vicinal protons on an sp³ hybridized carbon is in the range of 6-8 Hz.[4][5]

-

N-H Proton: The N-H proton signal is coupled to the isopropyl CH proton, resulting in a doublet. Its chemical shift can be variable and is often broader due to quadrupole effects from the nitrogen atom and potential hydrogen bonding.

Diagram: Molecular Structure and Proton Assignments

Caption: Structure of 2-Bromo-N-isopropylbenzenesulfonamide with key proton environments highlighted.

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR provides information on the number and type of carbon environments in the molecule. Due to the symmetry of the isopropyl group, we expect to see 8 distinct carbon signals.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum on a 400 MHz (or higher) NMR spectrometer. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

Processing: Process the data similarly to the ¹H NMR spectrum.

Data Interpretation and Insights

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, with electronegative atoms and π-systems causing significant downfield shifts.

| Assignment | Predicted δ (ppm) | Carbon Type |

| C-S | 138 - 142 | Quaternary (C) |

| C-Br | 118 - 122 | Quaternary (C) |

| Aromatic CH | 125 - 135 | CH |

| Isopropyl CH | 45 - 50 | CH |

| Isopropyl CH₃ | 22 - 25 | CH₃ |

Causality Behind the Observations:

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, although some may overlap. The carbon atom directly attached to the sulfonyl group (C-S) will be the most downfield among the aromatic carbons due to strong electron withdrawal. The carbon bearing the bromine (C-Br) will also be significantly shifted.[6][7]

-

Isopropyl Carbons: The two methyl (CH₃) carbons are chemically equivalent and will appear as a single peak. The methine (CH) carbon is less shielded and will appear further downfield.

Infrared (IR) Spectroscopy: Molecular Vibrations

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a transparent disk.

-

ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

Data Interpretation and Insights

The IR spectrum of 2-Bromo-N-isopropylbenzenesulfonamide will be dominated by strong absorptions from the sulfonamide group.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| ~3300 | N-H stretch | Medium |

| 3100-3000 | Aromatic C-H stretch | Medium |

| 2980-2850 | Aliphatic C-H stretch | Medium-Strong |

| 1350-1310 | SO₂ asymmetric stretch | Strong |

| 1170-1140 | SO₂ symmetric stretch | Strong |

| 1600-1450 | Aromatic C=C stretch | Medium |

| 600-500 | C-Br stretch | Medium-Strong |

Causality Behind the Observations:

-

Sulfonamide Group: The most characteristic peaks for a sulfonamide are the very strong asymmetric and symmetric stretching vibrations of the S=O bonds.[8][9] Their presence is a key diagnostic feature.

-

N-H and C-H Stretches: The N-H stretch appears as a single peak around 3300 cm⁻¹. The C-H stretches are separated into the aromatic region (above 3000 cm⁻¹) and the aliphatic region (below 3000 cm⁻¹).[10]

-

C-Br Stretch: The carbon-bromine bond vibration appears at a low frequency, typically in the fingerprint region of the spectrum.[11]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) to bombard the sample with high-energy electrons, causing ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate the mass spectrum.

Data Interpretation and Insights

The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, is a key feature in the mass spectrum.

Predicted Key Fragments:

-

Molecular Ion (M⁺): A pair of peaks at m/z 277 and 279, with nearly equal intensity, corresponding to [C₉H₁₂⁷⁹BrNO₂S]⁺ and [C₉H₁₂⁸¹BrNO₂S]⁺. The presence of this isotopic pattern is definitive evidence for a single bromine atom in the molecule.[12][13]

-

[M - C₃H₇]⁺ (Loss of isopropyl group): A peak at m/z 234/236. This results from the cleavage of the N-isopropyl bond.

-

[M - Br]⁺ (Loss of Bromine): A peak at m/z 198. This corresponds to the loss of the bromine radical.[13]

-

[C₆H₄BrSO₂]⁺: A fragment at m/z 234/236, resulting from cleavage of the S-N bond.

-

[C₃H₇]⁺ (Isopropyl cation): A peak at m/z 43, which is often a stable and prominent fragment.[14]

Diagram: Primary Fragmentation Pathways

Caption: Major fragmentation pathways for 2-Bromo-N-isopropylbenzenesulfonamide in EI-MS.

Data Synthesis: A Unified Structural Confirmation

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and together they form a self-validating system that confirms the structure of 2-Bromo-N-isopropylbenzenesulfonamide.

-

Mass Spectrometry establishes the molecular formula (via exact mass) and confirms the presence of one bromine atom (via the M⁺/M+2 isotopic pattern).

-

IR Spectroscopy confirms the presence of key functional groups: a sulfonamide (strong SO₂ stretches) and an N-H bond.

-

¹³C NMR confirms the number of unique carbon environments (8), consistent with the proposed structure.

-

¹H NMR provides the final, detailed map, showing the connectivity of the protons, including the ortho-substituted aromatic ring and the N-isopropyl group, through specific chemical shifts and coupling patterns.

The collective data from these independent analyses lead to the unequivocal structural assignment of the compound as 2-Bromo-N-isopropylbenzenesulfonamide. This rigorous, multi-faceted approach is the cornerstone of modern chemical analysis, ensuring the scientific integrity required in research and drug development.

References

- Perjéssy, A., et al. (2002). Structure-Reactivity-Spectra Correlations for Substituted Benzenesulfonamides. Sulfur Letters, 25(2), 71–78.

- Gowda, B. T., & Usha, K. M. (2003). Infrared and NMR (1H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides.

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-bromopropane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of 2-bromopropane. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy - Hans Reich NMR Collection. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. CAS 951883-94-6 | 8669-9-31 | MDL MFCD09800949 | 2-Bromo-N-isopropylbenzenesulfonamide | SynQuest Laboratories [synquestlabs.com]

- 3. C3H7Br CH3CHBrCH3 2-bromopropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. Benzenesulfonamide(98-10-2) 13C NMR spectrum [chemicalbook.com]

- 7. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Sci-Hub. Structure-Reactivity-Spectra Correlations for Substituted Benzenesulfonamides / Sulfur Letters, 2002 [sci-hub.ru]

- 9. researchgate.net [researchgate.net]

- 10. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. C3H7Br CH3CHBrCH3 infrared spectrum of 2-bromopropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to 2-Bromo-N-isopropylbenzenesulfonamide: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of therapeutic agents. These compounds exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties.[1] Their efficacy often stems from their ability to mimic the transition state of enzymatic reactions or to bind tightly to enzyme active sites, such as in the case of carbonic anhydrase inhibitors.[1][2] The versatility of the sulfonamide group, combined with the potential for diverse substitutions on the aromatic ring, makes it a privileged scaffold in the design of novel drug candidates. This guide focuses on a specific derivative, 2-Bromo-N-isopropylbenzenesulfonamide, providing a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its potential in the landscape of drug discovery.

Core Properties of 2-Bromo-N-isopropylbenzenesulfonamide

2-Bromo-N-isopropylbenzenesulfonamide is a halogenated aromatic sulfonamide. The introduction of a bromine atom at the ortho position of the benzene ring can significantly influence the compound's electronic properties and steric hindrance, which in turn can modulate its biological activity and pharmacokinetic profile. The isopropyl group on the sulfonamide nitrogen further contributes to the molecule's lipophilicity and spatial arrangement.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂BrNO₂S | [3] |

| Molecular Weight | 278.16 g/mol | [3] |

| CAS Number | 951883-94-6 | [3] |

| Canonical SMILES | CC(C)NS(=O)(=O)C1=CC=CC=C1Br | Inferred from structure |

| Physical State | Solid (predicted) | General knowledge of similar compounds |

| Solubility | Soluble in organic solvents like Dichloromethane, Ethyl Acetate, and Methanol. Sparingly soluble in water. | General knowledge of sulfonamides |

Synthesis of 2-Bromo-N-isopropylbenzenesulfonamide: A Representative Protocol

The synthesis of N-substituted benzenesulfonamides is typically achieved through the reaction of a benzenesulfonyl chloride with a primary or secondary amine.[4][5] This nucleophilic substitution reaction is a robust and widely used method in organic synthesis.[6] The following protocol details a representative synthesis of 2-Bromo-N-isopropylbenzenesulfonamide from 2-bromobenzenesulfonyl chloride and isopropylamine.

Chemical Structure of 2-Bromo-N-isopropylbenzenesulfonamide

Caption: Chemical structure of 2-Bromo-N-isopropylbenzenesulfonamide.

Synthesis Workflow Diagram

Sources

- 1. chemicaljournal.org [chemicaljournal.org]

- 2. scienceopen.com [scienceopen.com]

- 3. CAS 951883-94-6 | 8669-9-31 | MDL MFCD09800949 | 2-Bromo-N-isopropylbenzenesulfonamide | SynQuest Laboratories [synquestlabs.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. par.nsf.gov [par.nsf.gov]

Unlocking Therapeutic Potential: A Technical Guide to 2-Bromo-N-isopropylbenzenesulfonamide in Drug Discovery

Introduction: The Strategic Value of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, forming the backbone of a multitude of FDA-approved drugs with applications spanning from antiviral and anticancer to anti-inflammatory therapies.[1][2] Its enduring prevalence stems from its synthetic tractability and its ability to engage in key interactions with biological targets, most notably acting as a zinc-binding group in metalloenzymes.[1] This guide delves into the untapped potential of a specific, strategically functionalized derivative, 2-Bromo-N-isopropylbenzenesulfonamide , as a versatile starting point for novel drug discovery campaigns.

The unique structural features of 2-Bromo-N-isopropylbenzenesulfonamide—a bromine atom at the ortho position of the phenyl ring and an N-isopropyl substitution on the sulfonamide nitrogen—offer a compelling combination of attributes for the medicinal chemist. The bromine atom serves as a versatile synthetic handle for introducing further molecular complexity and diversity through well-established cross-coupling reactions. The N-isopropyl group imparts a degree of lipophilicity and specific steric bulk that can influence target engagement and pharmacokinetic properties. This document provides a comprehensive exploration of the potential applications of this molecule, underpinned by detailed synthetic protocols and screening strategies designed to empower researchers in their quest for next-generation therapeutics.

Physicochemical Profile of 2-Bromo-N-isopropylbenzenesulfonamide

A thorough understanding of the physicochemical properties of a starting molecule is fundamental to any drug discovery program. Below is a summary of the key identifiers and properties for 2-Bromo-N-isopropylbenzenesulfonamide.

| Property | Value | Source |

| CAS Number | 951883-94-6 | [3][4][5] |

| Molecular Formula | C9H12BrNO2S | [3][5] |

| Molecular Weight | 278.2 g/mol | [3] |

| Purity | Typically ≥98% | [3] |

| Appearance | White solid (presumed) | [6] |

| Storage | Room temperature or 2-8°C | [3][7][8] |

Potential Therapeutic Targets and Applications

The structural alerts within 2-Bromo-N-isopropylbenzenesulfonamide suggest several promising avenues for therapeutic intervention.

Carbonic Anhydrase Inhibition

The sulfonamide moiety is the quintessential pharmacophore for inhibitors of carbonic anhydrases (CAs), a family of zinc-containing enzymes involved in physiological processes such as pH regulation, CO2 transport, and electrolyte balance.[9][10] Dysregulation of specific CA isoforms is implicated in various pathologies, including glaucoma, edema, and certain cancers.[9] While primary sulfonamides are the most common CA inhibitors, N-substituted derivatives have also demonstrated potent and, in some cases, isoform-selective inhibition.[9] The N-isopropyl group of 2-Bromo-N-isopropylbenzenesulfonamide can probe specific pockets within the CA active site, potentially leading to enhanced affinity and selectivity. The 2-bromo substituent offers a vector for further chemical modification to optimize these interactions.

Chemokine Receptor Modulation

N-substituted benzenesulfonamides have been identified as inhibitors of chemokine receptors, such as CXCR4.[11] The CXCR4/CXCL12 signaling axis plays a critical role in cancer metastasis, making it an attractive target for oncology drug discovery.[11] The benzenesulfonamide core can be envisioned as a central scaffold from which substituents can be elaborated to interact with key residues in the receptor binding pocket. The 2-bromo position on the phenyl ring is an ideal attachment point for moieties designed to enhance receptor occupancy and antagonist activity.

Building Block for Targeted Protein Degraders (PROTACs)

The classification of 2-Bromo-N-isopropylbenzenesulfonamide as a "Protein Degrader Building Block" is highly significant.[3] This suggests its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC typically consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. The 2-bromo position of 2-Bromo-N-isopropylbenzenesulfonamide provides a convenient point for attaching a linker, which can then be connected to an E3 ligase ligand. The N-isopropylbenzenesulfonamide portion could potentially serve as the warhead that binds to the protein of interest.

Synthetic Strategies for Library Development

The true potential of 2-Bromo-N-isopropylbenzenesulfonamide lies in its capacity to serve as a template for the creation of a diverse chemical library. The following section outlines a general synthetic workflow for generating analogs.

General Synthesis of N-isopropylbenzenesulfonamides

The synthesis of the parent compound and its non-brominated analogs typically involves the reaction of a substituted benzenesulfonyl chloride with isopropylamine.[1][12]

Protocol 1: Synthesis of N-substituted Benzenesulfonamides

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired benzenesulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.[6][12]

-

Amine Addition: Cool the solution to 0 °C using an ice bath. To this stirred solution, add the corresponding primary or secondary amine (e.g., isopropylamine, 2.5 eq) dropwise.[6]

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12 hours or until completion, as monitored by Thin Layer Chromatography (TLC).[6]

-

Work-up: Upon completion, evaporate the solvent under reduced pressure.[6]

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate-hexane) to afford the desired N-substituted benzenesulfonamide.[6]

Diversification via Cross-Coupling Reactions

The 2-bromo substituent is the key to unlocking a vast chemical space. Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are powerful tools for this purpose.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

-

Reaction Setup: To a reaction vessel, add 2-Bromo-N-isopropylbenzenesulfonamide (1.0 eq), a boronic acid or boronate ester derivative (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (5 mol%), and a base like potassium phosphate (2.0 eq).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.

-

Reaction Conditions: Heat the mixture under an inert atmosphere at a temperature ranging from 80 to 100 °C until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: After cooling to room temperature, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine 2-Bromo-N-isopropylbenzenesulfonamide (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).

-

Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

-

Reaction Conditions: Heat the reaction mixture at 80-110 °C until the reaction is complete.

-

Work-up and Purification: Cool the mixture, filter off the solids, concentrate the filtrate, and purify the residue by column chromatography.

Caption: Figure 1: Synthetic workflow for analog library generation.

Screening and Assay Development

Once a library of analogs has been synthesized, a robust screening cascade is necessary to identify compounds with the desired biological activity.

Tier 1: Primary Screening

-

Carbonic Anhydrase Inhibition: A colorimetric assay based on the hydrolysis of p-nitrophenyl acetate can be used to determine the inhibitory activity (IC50) against a panel of CA isoforms (e.g., CA I, II, IX, XII).

-

Chemokine Receptor Binding: A competitive radioligand binding assay using cells expressing the target receptor (e.g., CXCR4) can be employed to measure the binding affinity (Ki) of the synthesized compounds.

-

Protein Degradation Screen: For PROTAC development, a high-throughput cellular assay, such as a Western blot or an ELISA-based method, can be used to quantify the reduction in the level of a target protein in the presence of the synthesized compounds.

Tier 2: Secondary and Functional Assays

-

CA Isoform Selectivity: Compounds showing potent inhibition in the primary screen should be further profiled against a wider panel of CA isoforms to determine their selectivity profile.

-

Cellular Functional Assays: For chemokine receptor antagonists, a cell migration assay (e.g., Boyden chamber assay) can be used to assess the functional antagonism of CXCL12-induced cell migration. For PROTACs, further validation of the mechanism of action would involve assays to confirm ubiquitination of the target protein and proteasome-dependent degradation.

Caption: Figure 2: High-level screening cascade for synthesized analogs.

Structure-Activity Relationship (SAR) Studies

The data generated from the screening cascade will be crucial for establishing a structure-activity relationship (SAR). By systematically comparing the chemical modifications with the corresponding biological activity, researchers can identify key structural features that contribute to potency, selectivity, and desirable pharmacokinetic properties. This iterative process of design, synthesis, and testing is the cornerstone of lead optimization in drug discovery.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. labsolu.ca [labsolu.ca]

- 4. Page loading... [guidechem.com]

- 5. CAS 951883-94-6 | 8669-9-31 | MDL MFCD09800949 | 2-Bromo-N-isopropylbenzenesulfonamide | SynQuest Laboratories [synquestlabs.com]

- 6. prepchem.com [prepchem.com]

- 7. N-Propyl 2-bromobenzenesulfonamide | 951883-92-4 [amp.chemicalbook.com]

- 8. 951885-17-9|2-Bromo-N-butylbenzenesulfonamide|BLD Pharm [bldpharm.com]

- 9. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzenesulfonamides: A Unique Class of Chemokine Receptor Type 4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Reactivity and Stability of 2-Bromo-N-isopropylbenzenesulfonamide

Introduction

2-Bromo-N-isopropylbenzenesulfonamide is a halogenated aromatic sulfonamide that serves as a versatile building block in modern organic synthesis. The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, lending to the significance of its derivatives in medicinal chemistry and drug discovery programs.[1][2] The presence of a bromine atom on the aromatic ring provides a reactive handle, enabling a variety of synthetic transformations, most notably transition metal-catalyzed cross-coupling reactions.[3][4][5] This guide offers a comprehensive analysis of the chemical reactivity, stability, and handling of 2-Bromo-N-isopropylbenzenesulfonamide, providing researchers, scientists, and drug development professionals with the technical insights required for its effective application.

Physicochemical Properties

A summary of the key physicochemical properties for 2-Bromo-N-isopropylbenzenesulfonamide is provided below for quick reference. These properties are essential for designing experimental setups, choosing appropriate solvents, and understanding the compound's physical behavior.

| Property | Value | Source(s) |

| CAS Number | 951883-94-6 | [6][7][8] |

| Molecular Formula | C₉H₁₂BrNO₂S | [6][7] |

| Molecular Weight | 278.16 g/mol | [7] |

| Purity | Typically ≥98% | [6] |

| Appearance | White to off-white solid | [9] |

| Storage Temperature | Room temperature or 2-8°C | [6][10] |

| Solubility | Soluble in organic solvents like Chloroform, Dichloromethane | [11] |

Chemical Structure and Reactivity Analysis

The reactivity of 2-Bromo-N-isopropylbenzenesulfonamide is dictated by the interplay of its three primary components: the aromatic ring, the bromine substituent, and the N-isopropylsulfonamide group.

Caption: Chemical structure of 2-Bromo-N-isopropylbenzenesulfonamide.

-

Aryl Bromide (C-Br Bond): The carbon-bromine bond is the most reactive site for many synthetic transformations. As an aryl halide, it is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.[3][4][5] This reactivity allows for the facile formation of new carbon-carbon or carbon-heteroatom bonds at the 2-position of the benzene ring, enabling the synthesis of complex molecular architectures.

-

N-isopropylsulfonamide Group (-SO₂NHCH(CH₃)₂): This group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution. The nitrogen lone pair is delocalized by the powerful sulfonyl group, rendering it significantly less nucleophilic than a typical amine. The acidic proton on the nitrogen can be removed by a strong base, which can be relevant in certain reaction conditions.

-

Aromatic Ring: The benzene ring serves as the core scaffold. The ortho-positioning of the bromo and sulfonamide groups can introduce steric hindrance that may influence reaction kinetics. While the ring is electronically deactivated to electrophilic attack, it is not sufficiently activated for classical nucleophilic aromatic substitution (SNAr) reactions, which typically require strongly electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group.[12][13]

Key Synthetic Applications & Reaction Protocols

The primary utility of 2-Bromo-N-isopropylbenzenesulfonamide in drug discovery and development lies in its role as a versatile intermediate in palladium-catalyzed cross-coupling reactions. These reactions enable the modular assembly of complex molecules from simpler precursors.

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Experimental Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for forming C-C bonds. The following protocol provides a representative procedure for coupling 2-Bromo-N-isopropylbenzenesulfonamide with an arylboronic acid.

Causality: The choice of a palladium catalyst with phosphine ligands (like Pd(PPh₃)₄) is crucial as it facilitates the key oxidative addition step with the aryl bromide. The base (e.g., K₂CO₃) is required to activate the boronic acid for the transmetalation step. A solvent system like 1,4-dioxane and water is often used to ensure all reactants are sufficiently soluble.

Methodology:

-

Reaction Setup: To an oven-dried reaction vessel, add 2-Bromo-N-isopropylbenzenesulfonamide (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

-

Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon). Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio) via syringe.

-

Reaction: Stir the mixture vigorously and heat to a temperature of 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by a saturated aqueous sodium chloride (brine) solution.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl sulfonamide.

Stability and Storage

Proper storage is critical to maintain the integrity and purity of 2-Bromo-N-isopropylbenzenesulfonamide.

-

General Stability: The compound is generally stable under standard laboratory conditions. However, like many organic molecules, it should be protected from prolonged exposure to high temperatures, strong light, and moisture.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases, as these may lead to decomposition.[14]

-

Recommended Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible materials.[9][14][15] For long-term storage, refrigeration at 2-8°C is also recommended.[10]

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to the following guidelines is mandatory when handling this compound.

-

Hazard Identification: 2-Bromo-N-isopropylbenzenesulfonamide is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[9][15]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[14]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.[14]

-

Respiratory Protection: Use only under a chemical fume hood.[14] If a fume hood is not available or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[14]

-

-

Handling Procedures:

Conclusion

2-Bromo-N-isopropylbenzenesulfonamide is a valuable and reactive intermediate for organic synthesis. Its stability under standard conditions and the high reactivity of its aryl bromide moiety in palladium-catalyzed cross-coupling reactions make it a strategic choice for constructing complex molecular frameworks, particularly in the field of drug discovery. A thorough understanding of its reactivity profile, coupled with strict adherence to proper storage and safety protocols, will enable researchers to effectively and safely leverage this compound in their synthetic endeavors.

References

- Nucleophilic Substitution Reactions. (n.d.). LibreTexts™.

-

Procter, D. J., et al. (2020). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. Organic Letters, 22(15), 5869-5873. National Center for Biotechnology Information. [Link]

-

Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide. (n.d.). PrepChem.com. Retrieved January 22, 2026, from [Link]

-

2-Bromo-N-isopropylbenzamide. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

2-bromo-N-(4,5-dimethylisoxazol-3-Yl)-N-(methoxymethyl)benzenesulfonamide. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

- Identify the substitution products that form when 2-bromo-2-me... (n.d.). Pearson+.

-

Palladium-catalyzed asymmetric propargylic sulfonylation of propargyl esters with sulfonyl hydrazides. (2021). Organic & Biomolecular Chemistry, 19(25), 5621-5625. Royal Society of Chemistry. [Link]

-

Smith, A. M., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 55(40), 12190-12228. National Center for Biotechnology Information. [Link]

-

2-BroMo-N-phenylbenzenesulfonaMide. (n.d.). LookChem. Retrieved January 22, 2026, from [Link]

-

2-bromo-N-isopropylbenzenesulfonamide. (n.d.). CAS Database. Retrieved January 22, 2026, from [Link]

-

Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. (2024). Infection and Drug Resistance, 17, 2395-2411. National Center for Biotechnology Information. [Link]

-

Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2024). Chemistry & Biodiversity, 21(7), e202403434. PubMed. [Link]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

- Benzenesulfonamide compounds and their use as therapeutic agents. (2020).

-

Nucleophilic Aromatic Substitution Reaction Mechanism. (2017). YouTube. [Link]

-

Stabilized Palladium Nanoparticles from Bis-(N-benzoylthiourea) Derived-PdII Complexes as Efficient Catalysts for Sustainable Cross-Coupling Reactions in Water. (2024). Molecules, 29(5), 1128. National Center for Biotechnology Information. [Link]

-

2-Bromobenzenesulfonamide. (n.d.). Chemsrc. Retrieved January 22, 2026, from [Link]

-

2-Bromo-N-phenylpropionamide. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. (2024). Chemical Society Reviews, 53(2), 521-573. Royal Society of Chemistry. [Link]

-

(2-Bromopropyl)benzene. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-